N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-methylfuran-2-carboxamide
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Overview
Description
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-methylfuran-2-carboxamide is a complex organic compound with a molecular formula of C18H23N3O4S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-methylfuran-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-ethylpiperidine.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative under basic conditions.
Coupling with the Phenyl Ring: The sulfonylated piperidine is then coupled with a phenyl ring through a nucleophilic substitution reaction.
Formation of the Furan Ring: The furan ring is synthesized separately and then coupled with the phenyl-sulfonyl-piperidine intermediate through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups
Properties
IUPAC Name |
N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-5-methylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-16-6-4-5-13-21(16)26(23,24)17-10-8-15(9-11-17)20-19(22)18-12-7-14(2)25-18/h7-12,16H,3-6,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGUCIFJJZCWLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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